molecular formula C13H10N2O2 B1239265 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 22329-38-0

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B1239265
CAS No.: 22329-38-0
M. Wt: 226.23 g/mol
InChI Key: MFEZJNMQTQMDRQ-UHFFFAOYSA-N
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Description

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is a natural product found in Chimarrhis turbinata with data available.

Scientific Research Applications

Antidiabetic Agent Synthesis

1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives have been synthesized and evaluated for antidiabetic properties. Specifically, derivatives like DM3, DM4, and DM5 showed potent antidiabetic activity in streptozotocin-induced diabetic rats, suggesting potential therapeutic applications (Choudhary et al., 2011).

Analytical Methodology in Food Studies

This compound has been implicated in studies analyzing the formation of mutagenic substances in thermally processed meats, with methods like LC-MS and LC-MS/MS being employed for detection and quantification (Crotti et al., 2010). Additionally, it has been identified in various meat samples using methodologies like supercritical fluid extraction and capillary electrophoresis with fluorescence detection (de Andrés et al., 2010).

Presence in Cigarette Smoke

Research has identified 1-methyl-9H-pyrido[3,4-b]indole (harman) in the mainstream smoke of cigarettes, classifying it as a biologically active agent in tobacco smoke (Smith et al., 2004). This association highlights its relevance in public health and tobacco research.

Role in Food-Derived Carcinogens

Studies have synthesized and characterized compounds like N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide to understand the chemistry of food-derived carcinogens (Rajagopal et al., 2003). This research is crucial in comprehending the mechanisms of carcinogenesis from certain foods.

Corrosion Inhibition Studies

Investigations into the role of 1-methyl-9H-pyrido[3,4-b]indole as a corrosion inhibitor for steel in hydrochloric acid have been conducted, offering insights into its potential industrial applications (Lebrini et al., 2010).

Cyanobacterial Exometabolite Research

This compound has been evaluated for its antialgal activity, particularly in the context of cyanobacterial exometabolites, offering potential ecological or environmental applications (Volk, 2006).

Properties

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEZJNMQTQMDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176868
Record name 1-Methyl-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22329-38-0
Record name 1-Methyl-beta-carboline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where has harman-3-carboxylic acid been recently discovered in nature?

A1: Recent research has identified harman-3-carboxylic acid in the leaves of Strychnos peckii [], a plant species known for its use in curare poisons in the Amazon rainforest. This is the first report of this compound within the Loganiaceae family. Harman-3-carboxylic acid was also found in Chimarrhis turbinata, along with other glucoalkaloids. []

Q2: What analytical techniques were used to isolate and characterize harman-3-carboxylic acid in Strychnos peckii?

A2: Researchers utilized an untargeted high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) analysis to initially detect harman-3-carboxylic acid in the leaf aqueous extract of Strychnos peckii. [] This approach proved effective in identifying this previously unreported compound within the plant. Isolation of harman-3-carboxylic acid was then achieved through various modern chromatographic techniques. Finally, its structure was confirmed by combining data from Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). []

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